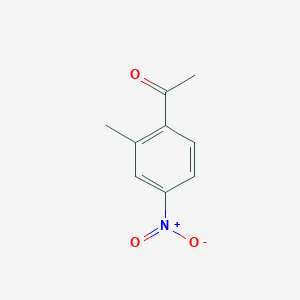

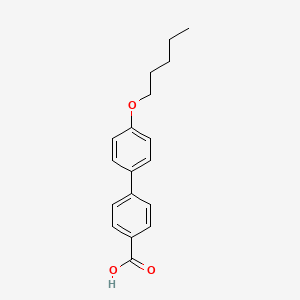

![molecular formula C9H10N2O4 B1601203 N-[(2-Nitrophenyl)methyl]glycine CAS No. 42749-52-0](/img/structure/B1601203.png)

N-[(2-Nitrophenyl)methyl]glycine

Descripción general

Descripción

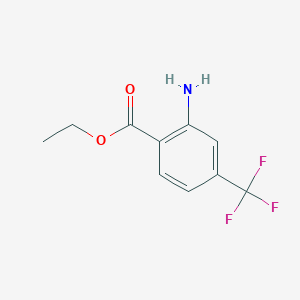

“N-[(2-Nitrophenyl)methyl]glycine” is a chemical compound with the molecular formula C9H10N2O4 . It contains a total of 25 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .

Molecular Structure Analysis

“this compound” contains a total of 25 bonds, including 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

Research on proline-derived Ni(II) complexes with glycine, including analogs such as GlyNi(II)-5-NO2-BPBP, highlights the compound's utility in asymmetric synthesis of α-amino acids. This application is crucial for producing chiral molecules that are significant in pharmaceuticals and biologically active substances. The process involves efficient amid bond formation, leveraging the steric shielding and nucleophilicity of the amino functionality for synthesizing enantiomerically enriched compounds (Ueki et al., 2003).

Modification of Molecular Structure and Reactivity

The transformation of amino acids like glycine in AOT-based water-in-oil microemulsions reveals insights into the reactivity of glycine derivatives under different conditions. Such studies are essential for understanding how modifications like nitration affect the chemical behavior and reactivity of amino acids in various environments, potentially leading to new applications in material science and catalysis (García‐Río et al., 2005).

Environmental Monitoring and Analysis

The development of sensors based on layered double hydroxides (LDH) for the detection of glyphosate, a molecule structurally related to N-[(2-Nitrophenyl)methyl]glycine, underscores the application of such compounds in environmental monitoring. These sensors facilitate the rapid and sensitive detection of herbicides in agricultural settings, contributing to environmental protection and sustainable farming practices (Khenifi et al., 2009).

Advanced Analytical Methods

The derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for targeted metabolomics analysis demonstrates the compound's utility in enhancing detection sensitivity and specificity in LC–MS analyses. This application is particularly relevant for diagnosing metabolic diseases and investigating the role of metabolites in biological systems, providing a powerful tool for biomedical research and clinical diagnostics (Xiang et al., 2023).

Mecanismo De Acción

Mode of Action

It is known that 2-nitrobenzyl compounds undergo photoreactions initiated by an intramolecular 1,5-h shift yielding aci-nitro protomers as primary photoproducts . The balance between the two depends on the reaction medium .

Pharmacokinetics

It is known that the compound has high gi absorption . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.12 , suggesting it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dark place, sealed in dry conditions, at room temperature .

Análisis Bioquímico

Biochemical Properties

N-[(2-Nitrophenyl)methyl]glycine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode, leading to the inhibition of signal molecule production and subsequent disruption of cell-to-cell communication in bacterial communities .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts quorum sensing, a cell-to-cell communication system that regulates gene expression and virulence factor production . By inhibiting quorum sensing, this compound can reduce the formation of biofilms and decrease bacterial resistance to antibiotics .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. For example, its interaction with PqsD results in the inhibition of signal molecule biosynthesis, which in turn affects the expression of genes involved in quorum sensing and virulence factor production . This mechanism highlights the potential of this compound as an anti-infective agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and maintains its inhibitory effects on enzyme activity and gene expression over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity and disrupts quorum sensing without causing significant toxicity . At higher doses, potential adverse effects may be observed, including toxicity and negative impacts on cellular function. It is crucial to determine the optimal dosage that maximizes the beneficial effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PqsD, for example, affects the biosynthesis of signal molecules in Pseudomonas aeruginosa . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular processes and functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall efficacy

Propiedades

IUPAC Name |

2-[(2-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJCIUDMDQNJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530861 | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42749-52-0 | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)